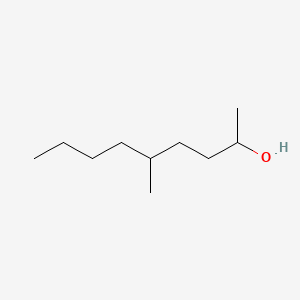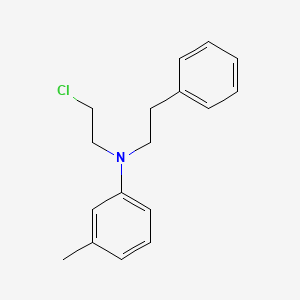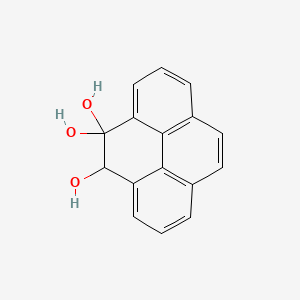
4,4,5(5H)-Pyrenetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5(5H)-Pyrenetriol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of three hydroxyl groups attached to a pyrene backbone
Métodos De Preparación
The synthesis of 4,4,5(5H)-Pyrenetriol can be achieved through several synthetic routes. One common method involves the hydroxylation of pyrene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach is the catalytic hydrogenation of pyrene derivatives followed by selective hydroxylation. Industrial production methods typically involve large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4,4,5(5H)-Pyrenetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydroxy derivatives.
Aplicaciones Científicas De Investigación
4,4,5(5H)-Pyrenetriol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying the reactivity of hydroxylated polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoconductors, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4,4,5(5H)-Pyrenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the pyrene backbone allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate cellular processes, such as signal transduction and gene expression, leading to its observed biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in the context of oxidative stress and antioxidant defense.
Comparación Con Compuestos Similares
4,4,5(5H)-Pyrenetriol can be compared with other hydroxylated polycyclic aromatic hydrocarbons, such as:
1,2,3-Trihydroxybenzene: Similar in having multiple hydroxyl groups, but differs in the aromatic backbone.
1,4-Dihydroxyanthraquinone: Shares the hydroxylation pattern but has a different core structure.
2,3,4-Trihydroxyphenanthrene: Another hydroxylated polycyclic aromatic hydrocarbon with a different arrangement of hydroxyl groups.
Propiedades
Número CAS |
64414-73-9 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
5H-pyrene-4,4,5-triol |
InChI |
InChI=1S/C16H12O3/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15,18)19)14(10)13(9)11/h1-8,15,17-19H |
Clave InChI |
NCQWHUQJQFWGCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
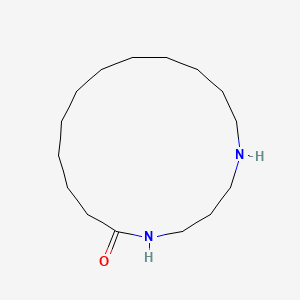
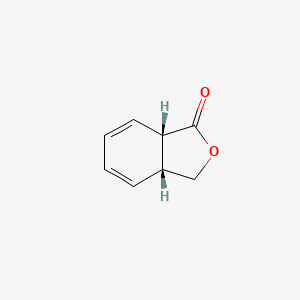

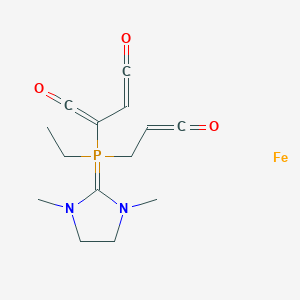
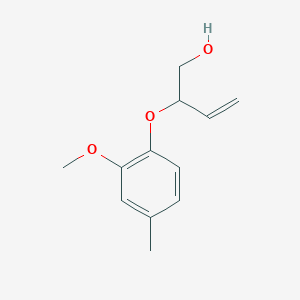
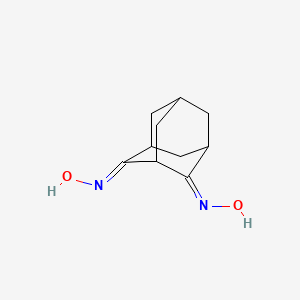
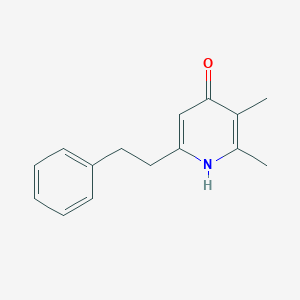
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
